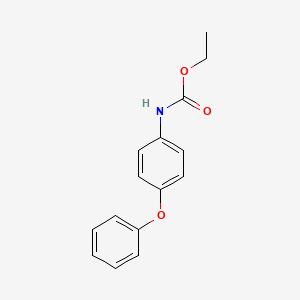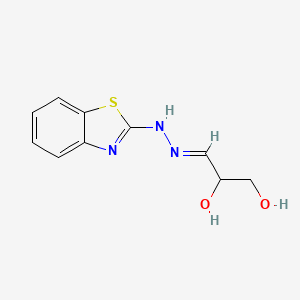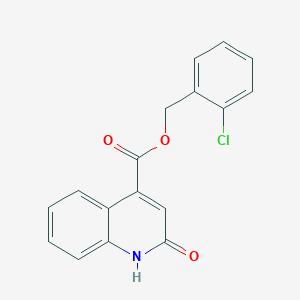
N-(4-acetylphenyl)-4-isobutoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)-4-isobutoxybenzamide, also known as AIBA, is a chemical compound that has gained significant attention in the field of scientific research. AIBA belongs to the class of benzamide derivatives and has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science.
Mecanismo De Acción
The mechanism of action of N-(4-acetylphenyl)-4-isobutoxybenzamide is not fully understood, but it is believed to exert its biological effects by inhibiting certain enzymes and signaling pathways involved in various cellular processes. N-(4-acetylphenyl)-4-isobutoxybenzamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation and cancer. N-(4-acetylphenyl)-4-isobutoxybenzamide has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a role in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-4-isobutoxybenzamide has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. N-(4-acetylphenyl)-4-isobutoxybenzamide has also been found to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. In addition, N-(4-acetylphenyl)-4-isobutoxybenzamide has been found to exhibit antibacterial activity against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(4-acetylphenyl)-4-isobutoxybenzamide is its potential as a lead compound for the development of novel anti-cancer agents. N-(4-acetylphenyl)-4-isobutoxybenzamide has been found to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and prostate cancer. However, one of the major limitations of N-(4-acetylphenyl)-4-isobutoxybenzamide is its poor solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N-(4-acetylphenyl)-4-isobutoxybenzamide. One potential direction is the development of novel N-(4-acetylphenyl)-4-isobutoxybenzamide derivatives with improved solubility and bioavailability. Another potential direction is the study of N-(4-acetylphenyl)-4-isobutoxybenzamide in combination with other anti-cancer agents to enhance its efficacy and reduce potential side effects. Additionally, the study of N-(4-acetylphenyl)-4-isobutoxybenzamide in animal models of cancer and inflammation could provide valuable insights into its potential therapeutic applications.
Métodos De Síntesis
N-(4-acetylphenyl)-4-isobutoxybenzamide can be synthesized through a multi-step process that involves the reaction of 4-acetylphenol with isobutyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 4-aminobenzoic acid to yield the final product, N-(4-acetylphenyl)-4-isobutoxybenzamide.
Aplicaciones Científicas De Investigación
N-(4-acetylphenyl)-4-isobutoxybenzamide has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. It has been extensively studied for its potential applications in drug discovery and development, particularly in the development of novel anti-cancer agents. N-(4-acetylphenyl)-4-isobutoxybenzamide has also been studied for its potential use as a plant growth regulator and in material science for the synthesis of novel polymers.
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-4-(2-methylpropoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-13(2)12-23-18-10-6-16(7-11-18)19(22)20-17-8-4-15(5-9-17)14(3)21/h4-11,13H,12H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGWAKUJRJAPTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5889423.png)




![2-{[4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5889468.png)







![(2-chloro-6-methylindolo[1,2-c]quinazolin-12-yl)formamide](/img/structure/B5889540.png)